3-Methoxy-1-(oxan-4-yl)propan-1-one
Description
3-Methoxy-1-(oxan-4-yl)propan-1-one (CAS: N/A; synonyms: 3-Methoxy-1-(tetrahydro-2H-pyran-4-yl)propan-1-one) is a ketone derivative featuring a methoxy group at the C3 position and a tetrahydropyran (oxane) ring at the C1 position. Its molecular formula is C9H14O3, with a molecular weight of 170.21 g/mol. The tetrahydropyran ring introduces stereochemical complexity, while the methoxy group modulates electronic properties, influencing reactivity and solubility .
Properties
IUPAC Name |
3-methoxy-1-(oxan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-5-4-9(10)8-2-6-12-7-3-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRDFQGUXVVLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-(oxan-4-yl)propan-1-one, a compound with a unique structural framework, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methoxy-1-(oxan-4-yl)propan-1-one can be characterized by its molecular formula . The compound features a methoxy group and a tetrahydropyran ring, which contribute to its biological interactions.
The biological activity of 3-Methoxy-1-(oxan-4-yl)propan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. Specific pathways involved in its action are still under investigation.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 3-Methoxy-1-(oxan-4-yl)propan-1-one exhibit significant cytotoxic effects against cancer cell lines. For instance, research on similar ketone derivatives has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. These effects could be mediated through the modulation of neurotransmitter levels or by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several ketone derivatives against MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity than established anticancer drugs like Tamoxifen .
- Mechanistic Insights : Another research highlighted the potential for 3-Methoxy-1-(oxan-4-yl)propan-1-one to inhibit specific enzymes involved in cancer progression, suggesting a dual role in both direct cytotoxicity and indirect modulation of tumor growth factors .
- Comparative Analysis : In comparison to other compounds within its class, 3-Methoxy-1-(oxan-4-yl)propan-1-one demonstrated a favorable profile in terms of selectivity towards cancerous cells versus normal cells, minimizing potential side effects associated with traditional chemotherapeutics.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Table 1: Structural Comparison of 3-Methoxy-1-(oxan-4-yl)propan-1-one and Analogues
Key Observations :
- Substituent Effects : The tetrahydropyran group in 3-Methoxy-1-(oxan-4-yl)propan-1-one enhances stereochemical diversity compared to planar aromatic analogues (e.g., 1-(4-methoxyphenyl)propan-1-one). This may improve selectivity in chiral synthesis .
- Electronic Properties : Methoxy groups at C1 (aromatic) vs. C3 (aliphatic) alter electron distribution. For example, 1-(4-methoxyphenyl)propan-1-one exhibits strong UV absorption due to conjugation, whereas the aliphatic methoxy group in the target compound reduces π-system interactions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Solubility : The tetrahydropyran ring in 3-Methoxy-1-(oxan-4-yl)propan-1-one likely enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to purely aromatic analogues .
- Thermal Stability: Aromatic propanones (e.g., 1-(4-methoxyphenyl)propan-1-one) may degrade under oxidative conditions, while aliphatic derivatives are more resistant .
Key Observations :
- Safety Profile: Methoxy-substituted propanones with aromatic systems (e.g., No. 2160 in ) show genotoxic risks, whereas aliphatic derivatives like 3-Methoxy-1-(oxan-4-yl)propan-1-one lack such data, warranting further toxicological studies.
- Functional Versatility: The tetrahydropyran moiety in the target compound offers a scaffold for asymmetric catalysis or drug design, contrasting with the psychoactive properties of cathinone derivatives (e.g., 4-FMC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
